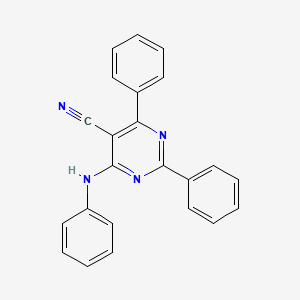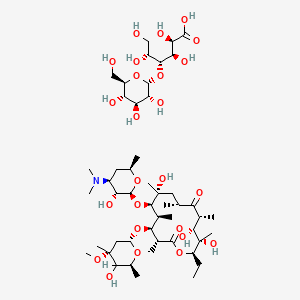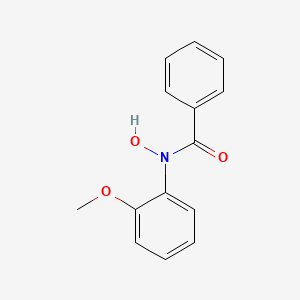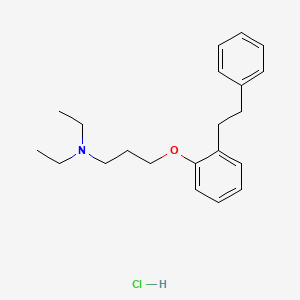![molecular formula C27H22N6O2 B14474421 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene CAS No. 71550-57-7](/img/structure/B14474421.png)
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is an organic compound that contains multiple azide groups Azides are known for their high reactivity and are often used in organic synthesis and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The azide groups are introduced through nucleophilic substitution reactions, where a halogen atom is replaced by an azide ion. Common reagents used in these reactions include sodium azide (NaN₃) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require moderate to high temperatures and may involve catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety, especially given the hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can replace the azide groups under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines corresponding to the original azide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene largely depends on the specific application and the chemical environment. In bioconjugation, for example, the azide groups can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azido-4-methylbenzene: A simpler azide compound with similar reactivity but fewer functional groups.
1-Azido-2-(trifluoromethyl)benzene: Contains both azide and trifluoromethyl groups, offering different reactivity and applications.
4-Azido-1,1′-biphenyl: Another azide compound with a biphenyl structure, used in similar applications.
Uniqueness
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is unique due to its multiple azide groups and complex aromatic structure. This makes it particularly versatile for various chemical reactions and applications, offering more functionalization possibilities compared to simpler azide compounds.
Eigenschaften
CAS-Nummer |
71550-57-7 |
|---|---|
Molekularformel |
C27H22N6O2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N6O2/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)30-32-28)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)31-33-29/h3-18H,1-2H3 |
InChI-Schlüssel |
HZBBDIQVVAFMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)OC4=CC=C(C=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)


![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)



![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)



![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

